molecular formula C15H12BrFO3 B14192641 Methyl 4-[(2-bromo-5-fluorophenyl)methoxy]benzoate CAS No. 833484-77-8

Methyl 4-[(2-bromo-5-fluorophenyl)methoxy]benzoate

Katalognummer: B14192641
CAS-Nummer: 833484-77-8
Molekulargewicht: 339.16 g/mol
InChI-Schlüssel: AMSTZESWRNZYRU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-[(2-bromo-5-fluorophenyl)methoxy]benzoate is an organic compound that belongs to the class of aromatic esters This compound is characterized by the presence of a benzoate ester group attached to a methoxy group, which is further substituted with a 2-bromo-5-fluorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(2-bromo-5-fluorophenyl)methoxy]benzoate typically involves the following steps:

    Starting Materials: The synthesis begins with 4-hydroxybenzoic acid and 2-bromo-5-fluorobenzyl bromide.

    Esterification: 4-hydroxybenzoic acid is esterified with methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl 4-hydroxybenzoate.

    Substitution Reaction: Methyl 4-hydroxybenzoate is then reacted with 2-bromo-5-fluorobenzyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-[(2-bromo-5-fluorophenyl)methoxy]benzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the 2-bromo-5-fluorophenyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to form alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like DMF.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

Wissenschaftliche Forschungsanwendungen

Methyl 4-[(2-bromo-5-fluorophenyl)methoxy]benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the development of bioactive compounds for pharmaceutical research.

    Medicine: Investigated for its potential as a precursor in the synthesis of drugs targeting specific biological pathways.

    Industry: Utilized in the production of advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of Methyl 4-[(2-bromo-5-fluorophenyl)methoxy]benzoate depends on its application. In pharmaceutical research, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the bromo and fluoro substituents can enhance its binding affinity and specificity towards these targets, thereby modulating biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 4-bromobenzoate: Similar structure but lacks the 2-bromo-5-fluorophenyl group.

    Methyl 4-(bromomethyl)benzoate: Similar structure but with a different substitution pattern on the aromatic ring.

    Methyl 4-bromo-2-fluorobenzoate: Similar structure but with different positioning of the bromo and fluoro groups.

Uniqueness

Methyl 4-[(2-bromo-5-fluorophenyl)methoxy]benzoate is unique due to the specific substitution pattern of the bromo and fluoro groups, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted synthesis and research applications.

Eigenschaften

CAS-Nummer

833484-77-8

Molekularformel

C15H12BrFO3

Molekulargewicht

339.16 g/mol

IUPAC-Name

methyl 4-[(2-bromo-5-fluorophenyl)methoxy]benzoate

InChI

InChI=1S/C15H12BrFO3/c1-19-15(18)10-2-5-13(6-3-10)20-9-11-8-12(17)4-7-14(11)16/h2-8H,9H2,1H3

InChI-Schlüssel

AMSTZESWRNZYRU-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC=C(C=C1)OCC2=C(C=CC(=C2)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.